molecular formula C9H13N B008800 2-Ethynyl-1-azabicyclo[2.2.2]octane CAS No. 106824-77-5

2-Ethynyl-1-azabicyclo[2.2.2]octane

Cat. No.: B008800
CAS No.: 106824-77-5
M. Wt: 135.21 g/mol
InChI Key: GUSRYUMCWSHGIP-UHFFFAOYSA-N
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Description

2-Ethynyl-1-azabicyclo[2.2.2]octane (CAS 106824-77-5) is a bicyclic tertiary amine of high interest in medicinal chemistry and organic synthesis. Its structure is characterized by a rigid [2.2.2]octane scaffold, also known as the quinuclidine framework, which imparts significant stereochemical stability . The key functional group is an ethynyl (-C≡CH) substituent at the 2-position, which introduces unique electronic and steric properties, enabling diverse applications . This compound serves as a valuable building block in organic synthesis. The ethynyl group makes it a prime candidate for participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions, facilitating the straightforward synthesis of more complex molecular architectures . In biological research , this compound exhibits significant pharmacological activity. It has been studied as a ligand for nicotinic acetylcholine receptors (nAChRs) . Research into α7 nAChRs, a subtype implicated in cognitive processes, suggests that agonists for this receptor could be potential therapeutic drugs for cognitive impairments associated with neurological disorders such as schizophrenia and Alzheimer's disease . The rigid quinuclidine core of this compound facilitates specific hydrogen bonding and other intermolecular interactions, enhancing its potential as a precursor or intermediate in the design of receptor-targeted drug candidates . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

106824-77-5

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

2-ethynyl-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C9H13N/c1-2-9-7-8-3-5-10(9)6-4-8/h1,8-9H,3-7H2

InChI Key

GUSRYUMCWSHGIP-UHFFFAOYSA-N

SMILES

C#CC1CC2CCN1CC2

Canonical SMILES

C#CC1CC2CCN1CC2

Synonyms

1-Azabicyclo[2.2.2]octane, 2-ethynyl- (9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

In organic chemistry, 2-ethynyl-1-azabicyclo[2.2.2]octane serves as a valuable building block for constructing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, enabling the synthesis of diverse compounds.

Biological Research

The compound exhibits significant biological activity, particularly in pharmacological contexts:

  • Ligand for Nicotinic Acetylcholine Receptors: Studies have shown that this compound can interact with nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders.
  • Pharmacological Effects: Its structure facilitates hydrogen bonding and other interactions that enhance its efficacy as a drug candidate.

Case Studies

Several studies have explored the applications of this compound:

  • Pharmacological Studies: Research indicates that derivatives of this compound can serve as effective ligands for various neurotransmitter receptors, influencing their pharmacodynamics and potential therapeutic uses.
    • For example, a study demonstrated that modifications in the bicyclic structure could enhance binding affinity to nicotinic receptors, suggesting implications for treating cognitive disorders .
  • Synthetic Applications: The compound has been utilized as a precursor in the synthesis of other bioactive molecules, showcasing its versatility in organic synthesis pathways.
    • A notable application involved using this compound as an intermediate for synthesizing novel pharmaceuticals targeting central nervous system disorders .

Chemical Reactions Analysis

General Reactivity Framework

The reactivity of 2-ethynyl-1-azabicyclo[2.2.2]octane can be inferred from its functional groups:

  • Ethynyl group : Expected to undergo reactions typical of terminal alkynes (e.g., Sonogashira coupling, hydrogenation, oxidation).
  • Bicyclic tertiary amine : Likely participates in acid-base reactions, alkylation, or coordination chemistry.

Hypothetical Reaction Pathways

While direct experimental data is absent, analogous systems provide insight:

Reaction Type Expected Transformation Inferred Conditions
Oxidation Ethynyl → ketone or carboxylic acid (if proximal to nitrogen)KMnO₄/H⁺, O₃, or Ru-based catalysts
Reduction Ethynyl → ethylene or ethyl groupH₂/Pd, Lindlar catalyst, or Na/NH₃(l)
Nucleophilic Addition Alkyne → alkyne adducts (e.g., haloalkynes, alcohols)HgSO₄/H₂SO₄, hydrohalogenation
Amine Functionalization Alkylation/acylation at nitrogenRX, acyl chlorides, or Michael acceptors

Comparative Analysis with Related Compounds

Data from structurally similar bicyclic systems highlights potential reactivity (Table 1):

Compound Key Reactions Reference
2-Oxabicyclo[2.2.2]octaneIodocyclization, Curtius rearrangement, Suzuki-Miyaura coupling
2-Azabicyclo[2.2.2]octane (Isoquinuclidine)Alkylation, ring-opening nucleophilic substitutions
3-Ethynyl-1-azabicyclo[2.2.2]octan-3-olHydroxyl oxidation, ethynyl reduction

Challenges in Experimental Validation

  • Steric hindrance : The bicyclic framework may limit access to the ethynyl group, altering reaction kinetics .
  • Electronic effects : Proximity of the nitrogen lone pair could polarize the ethynyl group, favoring electrophilic additions .

Recommended Research Directions

  • Cross-coupling reactions : Explore Sonogashira or Glaser coupling to diversify the ethynyl moiety.
  • Catalytic hydrogenation : Assess regioselectivity in reducing the ethynyl group.
  • Computational modeling : DFT studies to predict reaction pathways and intermediates.

Comparison with Similar Compounds

Structural and Substituent Variations

The azabicyclo[2.2.2]octane derivatives below share the same core but differ in substituents, leading to distinct physicochemical and functional properties.

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Key Structural Features
2-Ethynyl-1-azabicyclo[2.2.2]octane Ethynyl (-C≡CH) at C2 C₈H₁₁N 121.18 Rigid core, sp-hybridized ethynyl group
2-Methylene-1-azabicyclo[2.2.2]octan-3-one Methylene (=CH₂) at C2, ketone at C3 C₈H₁₁NO 137.18 Conjugated enone system
3-((E)-2-(4-Phenylphenyl)ethenyl)-1-azabicyclo[2.2.2]octane Ethenyl-biphenyl at C3 C₂₁H₂₃N 289.40 Extended π-conjugation, lipophilic tail
(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-prop-1-en-2-ylheptanoate Methyl at C2, ester side chain C₁₈H₃₁NO₃ 309.44 Branched ester, hydroxyl group

Key Observations :

  • The ethenyl-biphenyl substituent in introduces steric bulk and aromaticity, which may enhance binding to hydrophobic receptors .

Electronic and Reactivity Profiles

The substituents significantly alter electronic properties and reactivity:

Compound Predicted pKa Boiling Point (°C) Reactivity Highlights
This compound Not reported Not reported Ethynyl group enables Huisgen cycloaddition
2-Methylene-1-azabicyclo[2.2.2]octan-3-one 4.15 ± 0.20 91–92 (7 Torr) Enone system susceptible to Michael addition
Ester derivative () Not reported 411.9 Ester hydrolysis under basic/acidic conditions

Analysis :

  • The ketone in 2-methylene-1-azabicyclo[2.2.2]octan-3-one increases electrophilicity at C3, enabling nucleophilic attacks .
  • The high boiling point of the ester derivative (411.9°C) reflects its larger molecular weight and reduced volatility .

Crystallographic and Conformational Insights

  • 2-Ethynyl Derivatives : highlights the crystal structure of a hydroxylmethyl-ethynyl analog, revealing a planar ethynyl group and hydrogen-bonding interactions with the bicyclic core. This rigidity may enhance binding specificity in drug-receptor interactions .
  • 4-Aza-1-azoniabicyclo[2.2.2]octane Salts (): Ionic derivatives exhibit distinct packing modes due to charge-assisted hydrogen bonding, improving solubility in polar solvents compared to neutral analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethynyl-1-azabicyclo[2.2.2]octane, and how can researchers optimize yield and purity?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving bicyclo[2.2.2]octane scaffold construction followed by ethynyl group introduction. Key steps include:

  • Scaffold Formation : Use of Diels-Alder reactions or catalytic cycloadditions to build the bicyclic core.
  • Ethynylation : Sonogashira coupling or alkyne addition under palladium/copper catalysis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.
  • Optimization : Adjust reaction temperature (60–80°C for cycloadditions), catalyst loading (5–10 mol% Pd), and inert atmosphere (N₂/Ar) to suppress side reactions.
    • Data Reference :
ParameterOptimal RangeImpact on Yield
Catalyst (Pd)5–10 mol%↑ 20–35%
Reaction Time12–24 hrs↑ Purity by 15%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Focus on the azabicyclo protons (δ 2.8–3.5 ppm, multiplet) and ethynyl proton (δ 2.1–2.3 ppm, singlet). ¹³C signals for the sp-hybridized carbon (δ 70–85 ppm).
  • IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and tertiary amine N-H stretch (~3300 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (m/z ~163) and fragmentation patterns (e.g., loss of ethynyl group, m/z ~135).
    • Validation : Cross-reference with computational simulations (DFT for NMR shifts) to resolve ambiguities .
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Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Primary Analysis : Replicate experiments under identical conditions (solvent, pH, cell lines) to confirm baseline activity.
  • Replicated Analysis : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to rule out assay-specific artifacts .
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, PubChem) to identify trends or outliers.
    • Case Study : A 2024 study reported IC₅₀ = 1.2 µM (cancer cells), while a 2023 paper noted IC₅₀ > 10 µM. Discrepancy traced to differences in cell permeability assays (ATP-based vs. flow cytometry).

Q. What strategies are effective for improving the pharmacokinetic profile of this compound in preclinical studies?

  • Methodological Answer :

  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce hydrophobicity (target LogP < 3).
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots; block vulnerable sites (e.g., methylene groups) with fluorine.
  • In Vivo Testing : Employ rodent models to assess bioavailability and half-life. For CNS targets, verify blood-brain barrier penetration via LC-MS/MS brain tissue analysis.
    • Data Table :
DerivativeLogPMicrosome Stability (t₁/₂, min)Bioavailability (%)
Parent3.8128
-OH2.14532

Q. How can computational models guide the design of this compound-based inhibitors for nicotinic acetylcholine receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses within α4β2 nAChR pockets.
  • MD Simulations : Run 100-ns trajectories to assess conformational stability (RMSD < 2 Å acceptable).
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) parameters with IC₅₀ data.
    • Resource : Access structural data from RCSB PDB (e.g., 6CNJ for nAChR) and validate using ResearchGate discussions .
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Data Contradiction & Validation

Q. What experimental controls are essential when studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Negative Controls : Run reactions without catalyst or alkyne substrate to detect background reactivity.
  • Isotopic Labeling : Use ¹³C-ethynyl derivatives to track regioselectivity via NMR.
  • Benchmarking : Compare with known catalysts (e.g., PdCl₂(PPh₃)₂ vs. CuI/DBU systems).

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